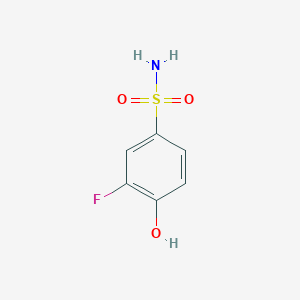

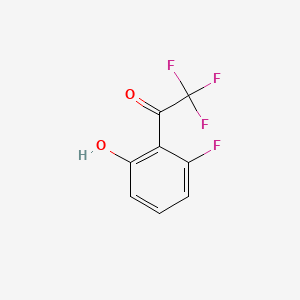

3-Fluoro-4-hydroxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6FNO3S . It has an average mass of 191.180 Da and a mono-isotopic mass of 191.005234 Da .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Relevant Papers There are several papers related to this compound and its related compounds . These papers discuss the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 Ubiquitin Ligase for targeted protein degradation , and the synthesis and assessment of anti-cancer activity in breast cancer cells .

Applications De Recherche Scientifique

Enantioselective Fluorination

3-Fluoro-4-hydroxybenzenesulfonamide derivatives have been explored for enantioselective fluorination reactions. These reactions are crucial for producing enantiomerically pure compounds, which have significant implications in drug development and synthesis of biologically active molecules. For instance, N-fluorobenzenesulfonamide, a related compound, has been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Steric Effects in Fluorination

The structural modification of N-fluorobenzenesulfonamide by introducing steric hindrance has been shown to improve the enantioselectivity of fluorination reactions. A study demonstrated that a sterically demanding variant of N-fluorobenzenesulfonamide enhanced the enantioselectivity of products in silylenol ether fluorination reactions compared to its less hindered counterparts (Yasui et al., 2011).

Molecular Dynamics and Quantum Chemical Studies

Research involving this compound derivatives extends into computational chemistry, where molecular dynamics and quantum chemical studies predict the efficiency of these compounds as corrosion inhibitors. Such studies provide insights into the electronic and structural factors influencing their performance, paving the way for the development of more effective materials for corrosion protection (Kaya et al., 2016).

Biological Applications and Drug Design

Derivatives of this compound have also been explored for their potential in biological applications. For example, modifications of this compound have been used to design inhibitors targeting specific sites on tubulin, demonstrating the therapeutic potential of these derivatives in cancer treatment. This approach underscores the versatility of this compound derivatives in drug discovery and development (Banerjee et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-4-hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in the transport of carbon dioxide out of tissues .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

Given its interaction with carbonic anhydrase, it’s likely that it impacts processes related to ph regulation and carbon dioxide transport .

Result of Action

Its binding to carbonic anhydrase could potentially disrupt the enzyme’s function, leading to alterations in ph balance and carbon dioxide transport .

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-hydroxybenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to carbonic anhydrases, a group of zinc-containing metalloenzymes. The sulfonamide group of this compound forms a coordination bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This interaction is essential for studying the enzyme’s function and developing inhibitors for therapeutic purposes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of sialidases, enzymes responsible for removing sialic acid residues from glycoproteins and glycolipids . By modulating sialidase activity, this compound can alter cell surface glycosylation patterns, impacting cell-cell interactions, signaling pathways, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonamide group binds to the zinc ion in the active site of carbonic anhydrases, inhibiting the enzyme’s activity . Additionally, the hydroxyl and fluorine groups contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in gene expression and enzyme activity, providing insights into the molecular mechanisms underlying various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, with the fluorine and sulfonamide groups contributing to its resistance to degradation . Long-term studies have shown that this compound can maintain its inhibitory effects on carbonic anhydrases and sialidases over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and organ damage . These findings highlight the importance of optimizing dosage levels to achieve desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through conjugation reactions, where it forms conjugates with glutathione and other biomolecules . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfonamide group facilitates its binding to transport proteins, allowing it to be efficiently transported across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or lysosomes, through targeting signals and post-translational modifications. This localization can impact the compound’s activity and function, providing insights into its role in various cellular processes.

Propriétés

IUPAC Name |

3-fluoro-4-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRUFMILEHPVPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243390-19-3 |

Source

|

| Record name | 3-fluoro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)